Cas no 1805363-73-8 (4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine)

4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine
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- インチ: 1S/C7H6BrF2IN2/c8-1-4-5(11)6(12)3(2-13-4)7(9)10/h2,7H,1H2,(H2,12,13)
- InChIKey: CZWSVLCACICVGM-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=NC=C(C(F)F)C=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 2
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029066624-1g |
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine |
1805363-73-8 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridineに関する追加情報
Introduction to 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805363-73-8)
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805363-73-8) is a versatile and intriguing compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl, difluoromethyl, and iodine substituent, offers a wide range of potential applications in drug discovery and development.
The molecular structure of 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine is particularly noteworthy for its functional groups. The amino group at the 4-position provides a site for hydrogen bonding and can influence the compound's solubility and bioavailability. The bromomethyl group at the 2-position introduces a reactive site that can be utilized for further chemical modifications, such as alkylations or substitutions. The difluoromethyl group at the 5-position imparts unique electronic and steric properties, which can enhance the compound's biological activity and metabolic stability. Finally, the iodine substituent at the 3-position adds to the compound's lipophilicity and can affect its binding affinity to various biological targets.
In recent years, 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine has been extensively studied for its potential as a lead compound in the development of novel therapeutic agents. One of the key areas of research has been its application in the treatment of cancer. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. The mechanism of action is believed to involve multiple pathways, such as inhibition of DNA synthesis, induction of apoptosis, and disruption of cell cycle progression.
Beyond cancer research, 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine has also shown promise in other therapeutic areas. For instance, it has been evaluated for its antiviral properties against several RNA viruses, including influenza and coronaviruses. The compound's ability to interfere with viral replication and inhibit viral entry into host cells makes it a potential candidate for antiviral drug development.
In addition to its therapeutic potential, 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine has been explored for its use as a chemical probe in biological studies. Its unique structure allows it to selectively bind to specific proteins or enzymes, making it a valuable tool for elucidating molecular mechanisms and validating drug targets. Researchers have utilized this compound in high-throughput screening assays to identify novel inhibitors of key enzymes involved in various diseases.
The synthesis of 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine has been optimized through various synthetic routes to improve yield and purity. One common approach involves the sequential introduction of functional groups onto a pyridine scaffold. For example, starting from 2-bromomethylpyridine, the amino group can be introduced via amination reactions, followed by the addition of the difluoromethyl and iodine substituents through selective halogenation steps. These synthetic methods have been refined to ensure high efficiency and scalability, making it feasible for large-scale production.
The physical properties of 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine, such as its melting point, solubility, and stability under various conditions, have been thoroughly characterized. These properties are crucial for optimizing formulation strategies and ensuring the compound's stability during storage and transportation. Additionally, computational studies have provided insights into the electronic structure and reactivity of this compound, which can guide further chemical modifications to enhance its pharmacological properties.
In conclusion, 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805363-73-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery efforts across multiple therapeutic areas. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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